molecular formula C10H9ClN4O B3721273 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B3721273
M. Wt: 236.66 g/mol
InChI Key: CYIIHNYGHPKKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a hydroxyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 4-chloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific triazine ring structure and the presence of both a chlorophenyl group and a hydroxyl group

Properties

IUPAC Name

3-(4-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIIHNYGHPKKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.